molecular formula C13H20N2O2 B3351806 1-Piperazineethanol, 4-(2-methoxyphenyl)- CAS No. 40004-60-2

1-Piperazineethanol, 4-(2-methoxyphenyl)-

Cat. No. B3351806
CAS RN: 40004-60-2
M. Wt: 236.31 g/mol
InChI Key: OMILRIOEHGHIFG-UHFFFAOYSA-N
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Description

“1-Piperazineethanol, 4-(2-methoxyphenyl)-” is a derivative of piperazine . It is also known as “naftopidil” and has the molecular formula C24H28N2O3 . The compound is related to “1-Piperazineethanol” which has the molecular formula C6H14N2O and a molecular weight of 130.1882 .


Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of interest in recent years. Some methods include the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “1-Piperazineethanol, 4-(2-methoxyphenyl)-” can be represented by the molecular formula C24H28N2O3 . The structure of the related compound “1-Piperazineethanol” is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives are diverse and complex. The reactions often involve the formation of new rings or the opening of existing rings . More specific information about the chemical reactions of “1-Piperazineethanol, 4-(2-methoxyphenyl)-” is not available in the sources retrieved.

properties

IUPAC Name

2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-17-13-5-3-2-4-12(13)15-8-6-14(7-9-15)10-11-16/h2-5,16H,6-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMILRIOEHGHIFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00455475
Record name 1-Piperazineethanol, 4-(2-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Piperazineethanol, 4-(2-methoxyphenyl)-

CAS RN

40004-60-2
Record name 1-Piperazineethanol, 4-(2-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2.29 g (10 mmol) 1-(2-methoxy-phenyl)-piperazine hydrochloride, 7.1 mL (100 mmol) 2-bromo-ethanol, 5.52 g (40 mmol) potassium carbonate and 100 mL acetonitrile is stirred at 60° C. overnight. Filtration and concentration in vacuum yields the crude product which is purified via column chromatography over silica gel eluting with dichloromethane/ammonia-saturated methanol 98:2.
Quantity
2.29 g
Type
reactant
Reaction Step One
Quantity
7.1 mL
Type
reactant
Reaction Step One
Quantity
5.52 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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